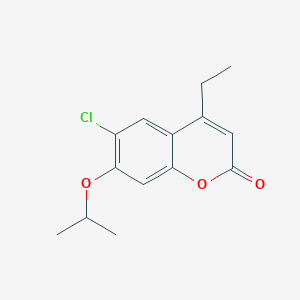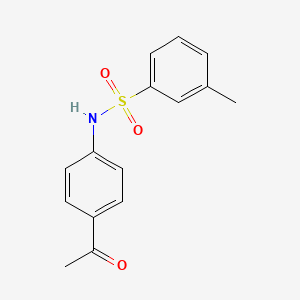
4-methylphenyl 3-(4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylphenyl 3-(4-methoxyphenyl)acrylate, also known as PMAA, is an organic compound that belongs to the family of acrylates. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. PMAA has gained attention in scientific research due to its potential applications in various fields such as material science, drug delivery, and biomedicine.
作用機序
The mechanism of action of 4-methylphenyl 3-(4-methoxyphenyl)acrylate is not well understood. However, it is believed that this compound interacts with biological membranes and proteins, leading to changes in their structure and function. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and minimal adverse effects on biological systems. However, its long-term effects on human health are not well understood and require further investigation.
実験室実験の利点と制限
One advantage of 4-methylphenyl 3-(4-methoxyphenyl)acrylate in lab experiments is its ease of synthesis and availability. This compound is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation is its low solubility in aqueous solutions, which can hinder its use in certain applications.
将来の方向性
There are several future directions for the research on 4-methylphenyl 3-(4-methoxyphenyl)acrylate. One potential direction is the development of new this compound-based polymers with improved properties for use in material science and drug delivery. Another direction is the investigation of the mechanism of action of this compound and its potential use as an anticancer agent. Additionally, the long-term effects of this compound on human health require further investigation to ensure its safe use in various applications.
合成法
The synthesis of 4-methylphenyl 3-(4-methoxyphenyl)acrylate involves the reaction between 4-methylphenol and 4-methoxybenzaldehyde in the presence of a basic catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of this compound as a product. The purity of the synthesized this compound can be improved through recrystallization and chromatography techniques.
科学的研究の応用
4-methylphenyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and mechanical strength. In drug delivery, this compound has been used as a carrier for the controlled release of drugs due to its biocompatibility and biodegradability. In biomedicine, this compound has been studied for its potential use in tissue engineering and regenerative medicine.
特性
IUPAC Name |
(4-methylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-3-8-16(9-4-13)20-17(18)12-7-14-5-10-15(19-2)11-6-14/h3-12H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZBCXHBKIPIG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)


![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)
![4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5882514.png)
![4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5882526.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)
![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)

